
ABP688
描述
ABP688 is a complex organic compound that features a cyclohexenone core substituted with a pyridinyl ethynyl group and an O-methyl oxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ABP688 typically involves multiple steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyridinyl Ethynyl Group: This step involves a Sonogashira coupling reaction between a halogenated cyclohexenone and a pyridinyl acetylene in the presence of a palladium catalyst.
Oxime Formation: The final step involves the reaction of the cyclohexenone derivative with hydroxylamine to form the oxime, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
ABP688 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Key Applications
-
Neuroimaging in Healthy Subjects
- Study Findings : Initial studies using ABP688 have demonstrated its effectiveness in mapping mGluR5 distribution across various brain regions. For instance, a study involving healthy volunteers revealed high concentrations of this compound in mGluR5-rich areas such as the anterior cingulate and medial temporal lobe, indicating its potential for assessing receptor density and function in vivo .
- Quantitative Metrics : Specific distribution volumes were reported, ranging from 5.45 ± 1.47 (anterior cingulate) to 1.91 ± 0.32 (cerebellum), showcasing the ligand's ability to differentiate between high and low receptor density regions .
-
Alzheimer's Disease Research
- Case Study : In a study comparing patients with Alzheimer's dementia to cognitively healthy controls, reduced mGluR5 binding was observed in the hippocampus and amygdala among Alzheimer's patients . This reduction may correlate with synaptic loss associated with the disease.
- Clinical Implications : These findings suggest that this compound could be pivotal in understanding the pathophysiology of Alzheimer's and potentially guiding therapeutic interventions aimed at modulating mGluR5 activity .
-
Major Depressive Disorder (MDD)
- Research Insights : A pilot study utilized this compound to investigate mGluR5 binding in elderly patients with MDD. The results indicated significant differences in binding potential compared to healthy controls, suggesting altered glutamatergic signaling in depressive states .
- Potential for Treatment Monitoring : The ability of this compound to quantify changes in mGluR5 availability may help monitor treatment responses in MDD patients .
-
Schizophrenia Studies
- Application in Psychopathology : this compound has been employed to explore the role of mGluR5 in schizophrenia. PET imaging studies have indicated altered mGluR5 binding patterns that could be linked to symptomatology and treatment response .
- Future Directions : Ongoing research aims to establish a clearer relationship between mGluR5 activity measured by this compound and clinical outcomes in schizophrenia.
Case Studies Summary Table
作用机制
The mechanism of action of ABP688 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with a similar aromatic structure.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone core.
Uniqueness
ABP688 is unique due to its combination of a cyclohexenone core, pyridinyl ethynyl group, and O-methyl oxime functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
ABP688, a selective radioligand for metabotropic glutamate receptor subtype 5 (mGluR5), has garnered significant attention in neuropharmacology due to its potential applications in imaging and therapeutic interventions for various neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its binding characteristics, implications in clinical studies, and case studies demonstrating its utility.
Overview of this compound
This compound is a compound labeled with carbon-11 ([^11C]this compound), used primarily in positron emission tomography (PET) imaging to assess mGluR5 availability in the brain. The specific binding of this compound to mGluR5 makes it a valuable tool for studying glutamatergic signaling, which is implicated in several neuropsychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Affinity and Selectivity
This compound exhibits high affinity for mGluR5 with a dissociation constant (K_d) in the low nanomolar range. Studies have demonstrated that the compound selectively binds to mGluR5 compared to other metabotropic receptors, indicating its potential for specific imaging of mGluR5 density in vivo.
Property | Value |
---|---|
K_d (nM) | 0.4 - 1.0 |
Selectivity | High for mGluR5 |
Binding Site | Central nervous system |
Quantification of Binding
Recent studies utilizing PET imaging with [^11C]this compound have provided insights into the binding potential and distribution of mGluR5 across different brain regions. A study involving healthy volunteers revealed that the binding potential (BPND) values correlated significantly with regional concentrations of mGluR5, supporting the validity of this compound as a tracer for assessing receptor occupancy.
- Study Design : Six healthy subjects underwent PET scans post-injection of [^11C]this compound.
- Findings : The cerebellum showed significantly lower mGluR5 immunoreactivity compared to the hippocampus, which had a higher density of binding sites .
Case Study: Ketamine Administration
A pivotal study investigated the effects of ketamine on [^11C]this compound binding in human subjects. Ten participants received two scans: one at baseline and another during ketamine administration. The results indicated a significant reduction in [^11C]this compound binding following ketamine treatment, suggesting alterations in glutamate release dynamics.
- Results Summary :
Alzheimer's Disease
In patients with Alzheimer's disease (AD), reduced availability of mGluR5 as measured by [^11C]this compound has been observed. A study comparing AD patients with cognitively healthy controls found that distribution volume ratios were significantly lower in the bilateral hippocampus of AD patients, indicating potential receptor loss associated with cognitive decline.
属性
CAS 编号 |
924298-51-1 |
---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15- |
InChI 键 |
CNNZLFXCUQLKOB-ICFOKQHNSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
手性 SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2 |
规范 SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime ABP 688 ABP-688 ABP688 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。